Psychosine - 2238-90-6

Psychosine

Catalog Number: EVT-281285
CAS Number: 2238-90-6
Molecular Formula: C24H47NO7
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Psychosine, chemically known as galactosylsphingosine, is a glycosphingolipid. [, ] It consists of sphingosine, a long-chain amino alcohol, linked to a galactose sugar molecule via a β-glycosidic bond. [, ] While present at low levels in healthy individuals, psychosine accumulates to toxic levels in the central and peripheral nervous systems of patients with Krabbe disease. [, , , ] Krabbe disease, also known as globoid cell leukodystrophy, is a rare autosomal recessive lysosomal storage disorder caused by mutations in the gene encoding for the enzyme galactosylceramidase (GALC). [, , , , ] GALC typically breaks down psychosine in healthy individuals, but its deficiency in Krabbe disease patients leads to the harmful build-up of this metabolite. [, , , , ] Consequently, psychosine serves as a crucial biomarker for diagnosing and understanding the progression of Krabbe disease. [, , ]

Galactosylceramide (GalCer)

  • Relevance: Galactosylceramide is the precursor of psychosine, from which psychosine is produced through deacylation by acid ceramidase [, ]. The accumulation of psychosine, due to galactosylceramidase deficiency, leads to a reduction in galactosylceramide levels in the brain []. Psychosine is a potent inhibitor of galactosylceramide biosynthesis []. This suggests an intertwined metabolic pathway and a direct relationship between these two sphingolipids in the pathogenesis of Krabbe disease.

Sphingosine

  • Relevance: Sphingosine serves as a precursor for the synthesis of psychosine. In Krabbe disease, the deficiency of galactosylceramidase leads to the accumulation of psychosine. Psychosine, like sphingosine, is known to inhibit protein kinase C [] and has a free amino group in its sphingosine moiety []. This structural similarity could be a factor in their shared ability to interact with and inhibit cytochrome c oxidase, ultimately affecting cellular respiration [].

Glucosylsphingosine (Glucopsychosine)

  • Relevance: Glucosylsphingosine and psychosine are both lysosphingolipids with structural similarities - they both have a sphingosine backbone but differ in the sugar moiety attached [, , ]. Both accumulate in different types of sphingolipidoses and contribute to the pathogenesis of these diseases []. Glucosylsphingosine has also been found to inhibit cytokinesis [], suggesting a similar mechanism of action to psychosine.

Lysosulfatide

  • Compound Description: Lysosulfatide is a lysosphingolipid that contains a sulfate group attached to the galactose residue. It has a similar structure to psychosine, with the main difference being the presence of the sulfate group [].
  • Relevance: Lysosulfatide shares structural similarities with psychosine, particularly in the sphingosine backbone and the presence of a galactose residue []. While their exact biological roles are distinct, their similar structures might imply overlapping roles in membrane dynamics, possibly influencing fluidity and interactions with other lipids. This shared characteristic could be relevant in understanding the broader context of lysosphingolipid functions in health and disease.

N,N-Dimethyl Psychosine

  • Compound Description: N,N-Dimethyl psychosine is a semi-synthetic derivative of psychosine where the two hydrogens on the amino group of the sphingosine backbone are replaced with methyl groups [].

Plasmalopsychosine

  • Compound Description: Plasmalopsychosine is a fatty aldehyde conjugate of psychosine found in the white matter of the brain [].
  • Relevance: Plasmalopsychosine exhibits neurotrophic factor-like activity, similar to nerve growth factor (NGF). It activates the Trk A receptor kinase and mitogen-activated protein kinase (MAPK) pathways in PC12 cells, leading to neurite outgrowth and protection against apoptosis []. In contrast, psychosine is known for its cytotoxic effects. This difference in activity, despite structural similarities, underscores the diverse biological roles that even closely related sphingolipids can play.
Source and Classification

Psychosine is classified as a sphingolipid, specifically a glycosphingolipid. It is synthesized enzymatically from sphingosine and UDP-galactose by the enzyme galactosyltransferase and is degraded by galactosylceramidase. The compound's accumulation occurs in conditions where its degradation pathway is impaired, such as in Krabbe disease .

Synthesis Analysis

The synthesis of psychosine can be approached through various methods:

  1. Enzymatic Synthesis: Psychosine can be synthesized from sphingosine and UDP-galactose using galactosyltransferase. This method is advantageous for producing the compound with high specificity and yield .
  2. Chemoenzymatic Methods: Recent studies have developed one-step chemoenzymatic synthesis using glycosynthase mutants derived from Rhodococcus equi. These methods allow for efficient production of psychosine without the need for complex multi-step synthesis .
  3. Chemical Synthesis: A notable synthetic route involves starting from carbohydrate precursors, such as L-arabitol, which undergoes several transformations including oxidative cleavage and Wittig olefination to yield psychosine derivatives . The final steps typically involve glycosylation reactions facilitated by silver(I) triflate to achieve the desired glycosidic bond formation.

Key Parameters:

  • Yield: Various methods report yields ranging from 60% to 87% depending on the specific synthetic route employed.
  • Purity: Achieving stereochemical purity is critical due to the differing biological activities of enantiomers.
Molecular Structure Analysis

Psychosine has the molecular formula C18H37NO5 and a molecular weight of approximately 351.49 g/mol. Its structure consists of a long-chain fatty acid (sphingosine) linked to a galactose moiety.

  • Structural Features:
    • A sphingosine backbone featuring a long hydrocarbon tail.
    • A galactose sugar unit attached via a glycosidic bond at the C1 position of the sphingosine.

The structural configuration allows psychosine to integrate into cellular membranes, influencing membrane dynamics and signaling pathways.

Chemical Reactions Analysis

Psychosine participates in several significant chemical reactions:

  1. Degradation: Psychosine is hydrolyzed by galactosylceramidase into sphingosine and galactose. This reaction is crucial for maintaining lipid homeostasis in cells .
  2. Membrane Interaction: Psychosine can disrupt membrane integrity, leading to altered cellular signaling pathways and apoptosis in oligodendrocytes. This property underlies its toxicity in neurodegenerative conditions .
  3. Formation of Lipid Rafts: Psychosine localizes within lipid rafts, which are microdomains in cell membranes that play roles in signaling and membrane trafficking .

Technical Details:

  • Reaction Conditions: Enzymatic reactions typically occur under physiological conditions (37°C, pH 7.4), while chemical syntheses may require specific solvents and temperatures to optimize yields.
Mechanism of Action

The mechanism through which psychosine exerts its effects primarily involves:

  1. Membrane Perturbation: Psychosine integrates into cellular membranes, causing alterations that disrupt lipid bilayer integrity. This disruption leads to increased permeability and affects protein localization .
  2. Induction of Apoptosis: The compound activates pro-apoptotic pathways within oligodendrocytes, leading to cell death and contributing to demyelination observed in conditions like Krabbe disease .
  3. Inhibition of Protein Kinase C Translocation: Psychosine has been shown to inhibit the translocation of protein kinase C to the plasma membrane, further implicating it in disrupting normal cellular signaling pathways .
Physical and Chemical Properties Analysis

Psychosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of long-chain fatty acids.
  • Stability: Psychosine is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant Data:

  • Log P (Partition Coefficient): Indicates its hydrophobic character, influencing its behavior in biological membranes.
Applications

Psychosine has significant scientific applications:

  1. Biomarker for Disease: Its accumulation serves as a biomarker for Krabbe disease and other lysosomal storage disorders, aiding in diagnosis and research .
  2. Research Tool: Psychosine is utilized in studies examining lipid metabolism, neurodegeneration mechanisms, and cell signaling pathways related to myelination .
  3. Therapeutic Target: Understanding psychosine's role in cell death pathways opens avenues for potential therapeutic interventions aimed at mitigating its toxic effects in neurological diseases.
Pathogenic Mechanisms in Neurological Disorders

Role in Krabbe Disease Pathogenesis

Lysosomal Dysregulation & GALC Deficiency Dynamics

Krabbe disease (globoid cell leukodystrophy) arises from mutations in the GALC gene, encoding the lysosomal enzyme galactosylceramidase. GALC deficiency disrupts the catabolism of galactolipids, leading to pathological accumulation of psychosine (galactosylsphingosine). Unlike its primary substrate galactosylceramide—which undergoes alternative degradation—psychosine cannot be metabolized through compensatory pathways. Consequently, psychosine concentrations escalate 10- to 100-fold in the nervous system of affected individuals and murine models (e.g., twitcher mice) [1] [6]. The GALC mutation spectrum includes nonsense variants (e.g., p.W339X in twitcher mice) and large deletions (e.g., 30 kb deletion in human infantile cases), both resulting in near-complete loss of enzymatic activity [7].

A pivotal study using psychosine’s synthetic enantiomer (ent-psychosine) demonstrated equivalent cytotoxicity compared to natural psychosine. This finding indicates that psychosine toxicity primarily stems from non-enantioselective membrane perturbation rather than protein-binding interactions. Both isomers integrate into lipid rafts—cholesterol-rich membrane microdomains—disrupting membrane fluidity and permeability [1]. Psychosine accumulation in lipid rafts correlates with altered distribution of raft markers (caveolin-1, flotillin-2) and cholesterol dyshomeostasis, impairing raft-dependent signaling [3].

Table 1: Psychosine Accumulation in Krabbe Disease Models

Model/TissuePsychosine Concentration (vs. Wild-Type)Key Pathological Correlates
Human Krabbe brain50-100x increaseGloboid cell infiltration, demyelination
Twitcher mouse brain20-50x increaseOligodendrocyte loss, microgliosis
Sciatic nerve (Twitcher)30x increasePeripheral neuropathy, Schwann cell apoptosis

Psychosine-Mediated Oligodendrocyte Apoptosis

Psychosine induces oligodendrocyte death through multimodal mechanisms converging on mitochondrial dysfunction and caspase activation. Key pathways include:

  • Lipid raft destabilization: Psychosine integrates into raft microdomains, increasing membrane rigidity and inhibiting protein kinase C (PKC) translocation to the plasma membrane. Impaired PKC signaling disrupts survival pathways in oligodendrocytes [1] [3].
  • Pro-apoptotic cascade activation: Psychosine elevates cytochrome c release, activates caspases-9 and -3, and dysregulates Bcl-2 family proteins, culminating in apoptosis. In vitro studies show psychosine (10–40 μM) triggers Annexin V-positive apoptosis in oligodendrocytic cell lines within 24 hours [1] [2].
  • Oxidative stress: Psychosine disrupts mitochondrial electron transport, inhibiting cytochrome c oxidase and generating reactive oxygen species. This depletes cellular antioxidants like glutathione [2].

The molecule’s inverted cone geometry—a bulky galactose headgroup relative to its hydrophobic tail—imposes curvature strain on membranes. This promotes aberrant vesiculation and shedding of myelin-derived microvesicles, directly contributing to demyelination [4].

Table 2: Molecular Mechanisms of Psychosine Cytotoxicity

MechanismExperimental EvidenceBiological Consequence
Lipid raft perturbationAltered flotillin/caveolin distribution in lipid raftsDisrupted PKC, Trk, and growth factor signaling
Mitochondrial inhibitionReduced cytochrome c oxidase activity; ΔΨm collapseCaspase-9 activation, ATP depletion
Membrane microvesiculationElectron microscopy showing myelin vesiculation in vivoMyelin fragmentation and instability

Axonopathy and Dying-Back Neurodegeneration Models

Psychosine-mediated axonopathy precedes overt demyelination in Krabbe disease. Key mechanisms include:

  • PP1/PP2A phosphatase hyperactivation: Psychosine stimulates protein phosphatase 1 and 2A, dephosphorylating neurofilament proteins. This reduces axonal caliber and impairs structural integrity [5].
  • Motor protein dysregulation: Psychosine activates glycogen synthase kinase-3β (GSK3β), which phosphorylates kinesin light chains. This disrupts anterograde axonal transport, starving distal axons of nutrients and organelles [5].
  • Calcium dyshomeostasis: Psychosine forms soluble complexes with albumin, facilitating its entry into axons. Subsequent calcium influx activates calpain proteases, degrading axonal cytoskeletons [2].

The dying-back neuropathy model explains the distal-to-proximal degeneration pattern: distal axons degenerate first due to transport failure, with pathology progressing toward neuronal cell bodies. This is corroborated by studies of squid axoplasm, where psychosine directly inhibits axonal transport independent of glial cells [5].

Cross-Disease Synucleinopathies

α-Synuclein Aggregation in Parkinsonian Phenotypes

Psychosine directly interacts with α-synuclein—a protein central to Parkinson’s disease (PD) pathogenesis—via electrostatic forces between its cationic amino group and the negatively charged C-terminus of α-synuclein. This interaction exhibits positive cooperativity: initial low-affinity binding facilitates subsequent psychosine clustering on the protein, nucleating β-sheet-rich aggregates [5]. Key evidence includes:

  • Psychosine co-localizes with α-synuclein inclusions in cortical neurons, the hippocampus, and brainstem of twitcher mice [5].
  • In vitro, psychosine accelerates α-synuclein fibrillization at physiological concentrations (1–10 μM). The galactose moiety is critical for this interaction [5].
  • Humans with GALC mutations exhibit a 3.2-fold increased risk of PD, suggesting shared pathobiology [5].

This establishes psychosine as a cofactor for synucleinopathy, bridging lysosomal dysfunction with protein misfolding.

Table 3: Shared Features of Krabbe Disease and Parkinsonian Synucleinopathies

FeatureKrabbe DiseaseParkinson’s Disease
α-Synuclein pathologyAggregates in neurons and gliaLewy bodies in dopaminergic neurons
Lysosomal enzyme deficiencyGALC mutationsGBA1 mutations (glucocerebrosidase)
Sphingolipid dysregulationPsychosine accumulationGlucosylceramide accumulation
Therapeutic implicationsEarly AAV-GALC gene therapyGBA1-targeted chaperones

Lysosomal Dysfunction as a Shared Pathway

Lysosomal impairment represents a convergent node in psychosine-associated neurodegeneration:

  • Impaired enzyme trafficking: Psychosine disrupts the endolysosomal system, reducing maturation of cathepsins and other hydrolases. This creates a vicious cycle where lysosomal inefficiency potentiates psychosine accumulation [5].
  • Autophagic flux blockade: Psychosine inhibits autophagosome-lysosome fusion, measured by accumulated LC3-II and p62 in neurons. This compromises clearance of α-synuclein aggregates [5].
  • GALC mutations as PD risk factors: Heterozygous GALC variants increase PD susceptibility, likely through subclinical psychosine elevation and chronic lysosomal stress [8].

Notably, a critical perinatal period (postnatal days 4–6 in mice) exists for GALC function. Induced Galc knockout at P4 causes severe brainstem defects and early lethality, whereas deletion at P6 leads to milder pathology. This aligns with the clinical imperative for pre-symptomatic hematopoietic stem cell transplantation in Krabbe infants [8].

Properties

CAS Number

2238-90-6

Product Name

Psychosine

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H47NO7

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21+,22+,23-,24-/m1/s1

InChI Key

HHJTWTPUPVQKNA-COTUJBGDSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O

Solubility

Soluble in DMSO

Synonyms

Galactoside, Sphingosine
Galactosylsphingosine
Psychosine
Sphingosine Galactoside

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.